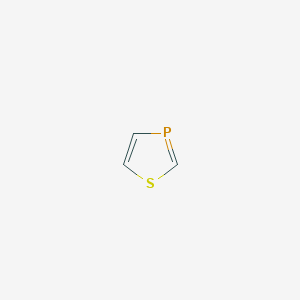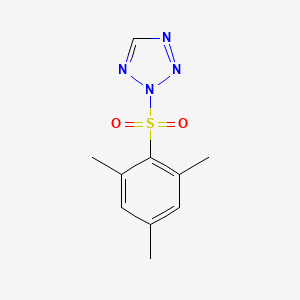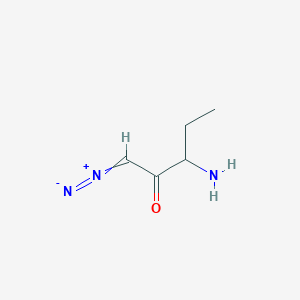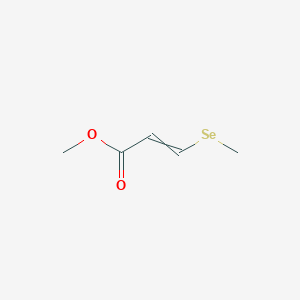
Methyl 3-(methylselanyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(methylselanyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methylselanyl group attached to a prop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methylselanyl)prop-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of an enolate ion with an alkyl halide in an S_N2 reaction. The enolate ion is generated from a precursor such as a ketone, ester, or nitrile by treatment with a strong base like sodium ethoxide in ethanol .
Industrial Production Methods
Industrial production of this compound may involve bulk polymerization techniques. For example, the polymerization of vinyl acetate in the presence of acetic acid and benzoyl peroxide as an initiator can be used to produce related compounds .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(methylselanyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-(methylselanyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: Used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-(methylselanyl)prop-2-enoate involves its interaction with molecular targets through various pathways. For example, in alkylation reactions, the nucleophilic enolate ion reacts with the electrophilic alkyl halide, forming a new carbon-carbon bond . This reaction proceeds via an S_N2 mechanism, where the nucleophile attacks the electrophile from the opposite side, displacing the leaving group.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(3-methylphenyl)prop-2-enoate: Similar in structure but with a phenyl group instead of a methylselanyl group.
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxyphenyl group instead of a methylselanyl group.
Uniqueness
Methyl 3-(methylselanyl)prop-2-enoate is unique due to the presence of the methylselanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propiedades
Número CAS |
104828-98-0 |
|---|---|
Fórmula molecular |
C5H8O2Se |
Peso molecular |
179.09 g/mol |
Nombre IUPAC |
methyl 3-methylselanylprop-2-enoate |
InChI |
InChI=1S/C5H8O2Se/c1-7-5(6)3-4-8-2/h3-4H,1-2H3 |
Clave InChI |
WMDNGAORHGXIDA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=C[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


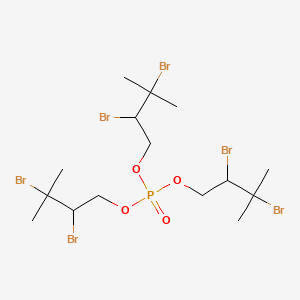
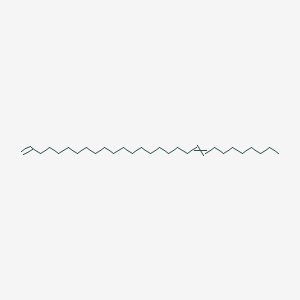
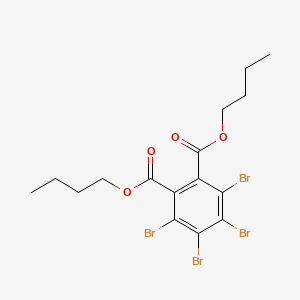
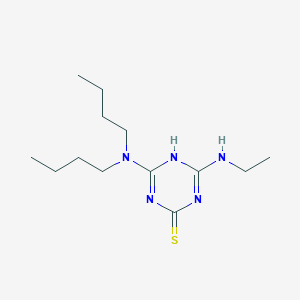
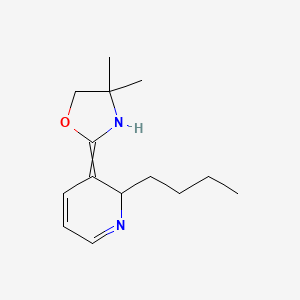
![3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B14319570.png)

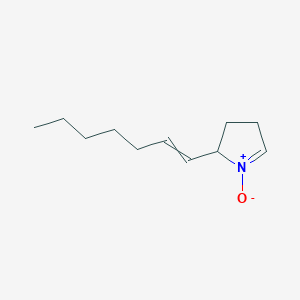
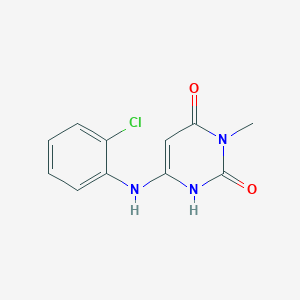
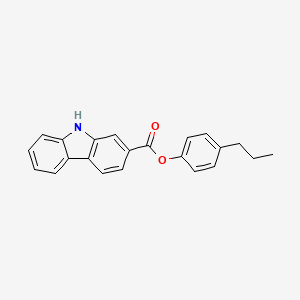
![Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14319599.png)
